Cas no 19221-80-8 (2-iodopropanamide)
2-iodopropanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-iodopropanamide
- 2-iodopropionamide
- 2-Jod-propionsaeure-amid
- AC1L81KP
- CTK0I2016
- NSC402023
- CS-0233464
- Propanamide, 2-iodo-
- DTXSID00322779
- EN300-133750
- propamide iodide
- SCHEMBL708290
- G49125
- AKOS014114819
- 19221-80-8
- NSC-402023
-
- Inchi: 1S/C3H6INO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)
- InChI Key: QKSBEDINHRIOJR-UHFFFAOYSA-N
- SMILES: IC(C(N)=O)C
Computed Properties
- Exact Mass: 198.94898
- Monoisotopic Mass: 198.94941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 63.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 2.0±0.1 g/cm3
- Boiling Point: 275.3±23.0 °C at 760 mmHg
- Flash Point: 120.3±22.6 °C
- PSA: 43.09
- LogP: 0.99550
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-iodopropanamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-iodopropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450400-10mg |
2-iodopropanamide |
19221-80-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B450400-50mg |
2-iodopropanamide |
19221-80-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B450400-100mg |
2-iodopropanamide |
19221-80-8 | 100mg |
$ 275.00 | 2022-06-07 | ||
| A2B Chem LLC | AB13543-2.5g |
Propanamide, 2-iodo- |
19221-80-8 | 95% | 2.5g |
$1420.00 | 2024-04-20 | |
| A2B Chem LLC | AB13543-5g |
Propanamide, 2-iodo- |
19221-80-8 | 95% | 5g |
$2083.00 | 2024-04-20 | |
| A2B Chem LLC | AB13543-50mg |
Propanamide, 2-iodo- |
19221-80-8 | 95% | 50mg |
$199.00 | 2024-04-20 | |
| A2B Chem LLC | AB13543-100mg |
Propanamide, 2-iodo- |
19221-80-8 | 95% | 100mg |
$280.00 | 2024-04-20 | |
| A2B Chem LLC | AB13543-250mg |
Propanamide, 2-iodo- |
19221-80-8 | 95% | 250mg |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | AB13543-500mg |
Propanamide, 2-iodo- |
19221-80-8 | 95% | 500mg |
$587.00 | 2024-04-20 | |
| A2B Chem LLC | AB13543-1g |
Propanamide, 2-iodo- |
19221-80-8 | 95% | 1g |
$742.00 | 2024-04-20 |
2-iodopropanamide Related Literature
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 2-iodopropanamide
2-Iodopropanamide (CAS No. 19221-80-8): An Overview of Its Properties, Applications, and Recent Research Advances
2-Iodopropanamide (CAS No. 19221-80-8) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This iodinated derivative of propanamide is characterized by its unique chemical structure and reactivity, making it a valuable intermediate in various synthetic pathways and biological studies.
The chemical structure of 2-iodopropanamide consists of a propanamide backbone with an iodine atom attached to the second carbon atom. This specific substitution imparts unique properties to the molecule, including enhanced reactivity and solubility in polar solvents. The presence of the iodine atom also makes it an attractive candidate for various chemical transformations, such as nucleophilic substitution reactions and coupling reactions.
In terms of physical properties, 2-iodopropanamide is a white crystalline solid at room temperature. It has a molecular weight of approximately 169.04 g/mol and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These properties make it easy to handle and manipulate in laboratory settings.
The synthesis of 2-iodopropanamide can be achieved through several methods. One common approach involves the reaction of propanenitrile with an iodinating agent followed by hydrolysis to form the amide. Another method involves the direct iodination of propanamide using an appropriate iodinating reagent. These synthetic routes are well-documented in the literature and have been optimized for high yield and purity.
Biological applications of 2-iodopropanamide have been explored in various contexts. In medicinal chemistry, it has been used as a building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, recent studies have shown that derivatives of 2-iodopropanamide exhibit promising antiviral and anticancer activities. These findings have opened new avenues for drug discovery and development.
In pharmaceutical research, 2-iodopropanamide has been investigated for its potential as a radiolabeling agent. The iodine atom can be replaced with radioactive isotopes such as 123I or 131I, which are commonly used in nuclear medicine for diagnostic imaging and therapeutic applications. This property makes 2-iodopropanamide a valuable precursor for the synthesis of radiopharmaceuticals.
Recent research advances have further expanded the utility of 2-iodopropanamide. A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of 2-iodopropanamide derivatives as inhibitors of a specific enzyme involved in cancer cell proliferation. The results showed that certain derivatives exhibited potent inhibitory activity, suggesting their potential as lead compounds for drug development.
Another notable application is in materials science, where 2-iodopropanamide has been used as a functional monomer for the preparation of polymer materials with tailored properties. The iodine atom can serve as a reactive site for post-polymerization modifications, allowing for the creation of materials with enhanced functionality.
In environmental science, 2-iodopropanamide has been studied for its role in environmental fate and toxicity assessments. Research has shown that it is relatively stable under environmental conditions but can undergo biodegradation over time. Understanding its environmental behavior is crucial for assessing its potential impact on ecosystems.
Safety considerations are an important aspect when handling 2-iodopropanamide. While it is not classified as a hazardous substance, standard laboratory safety protocols should be followed to ensure safe handling and storage. Proper personal protective equipment (PPE) should be worn, and ventilation should be adequate to prevent inhalation exposure.
In conclusion, 2-iodopropanamide (CAS No. 19221-80-8) is a multifaceted compound with diverse applications in chemistry, biology, pharmaceuticals, materials science, and environmental science. Its unique chemical structure and properties make it a valuable tool for researchers across various disciplines. Ongoing research continues to uncover new possibilities for its use, highlighting its significance in modern scientific endeavors.
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